Avibactam (sodium dihydrate) is a synthetic compound primarily recognized for its role as a covalent and reversible inhibitor of beta-lactamases, which are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. Specifically, Avibactam targets class A and C beta-lactamases, including the enzymes TEM-1 and CTX-M-15, demonstrating inhibitory constants (IC50) of 8 nM and 5 nM, respectively . Despite its minimal antibacterial activity on its own, Avibactam is significant in combination therapies, particularly with the antibiotic Ceftazidime, to enhance efficacy against resistant bacterial strains .
Avibactam was developed as part of a broader effort to combat antibiotic resistance. It has been incorporated into clinical use in combination with Ceftazidime, marketed under the names Avycaz and Zavicefta . The compound is synthesized through various methods that emphasize efficiency and environmental considerations.
The synthesis of Avibactam involves multiple steps, typically ranging from 10 to 15 depending on the method employed. One notable synthesis route begins with ethyl-5-hydroxypicolinate and includes several key reactions:
This method emphasizes high yield and mild reaction conditions, making it suitable for larger-scale production . Alternative methods have also been documented that utilize different starting materials but share similar reaction steps .
Avibactam has the molecular formula and a molecular weight of approximately 305.24 g/mol . The structure features a bicyclic core that is crucial for its interaction with beta-lactamases.
Avibactam participates in various chemical reactions that are pivotal to its function as an inhibitor:
These reactions illustrate Avibactam's unique mechanism compared to traditional beta-lactams.
The mechanism by which Avibactam inhibits beta-lactamases involves:
Avibactam's primary application lies in its use as a beta-lactamase inhibitor in combination therapies for treating infections caused by resistant bacteria. It is particularly effective when combined with third-generation cephalosporins like Ceftazidime, enhancing their effectiveness against strains that produce specific beta-lactamases . Research continues into its potential applications in other therapeutic combinations and settings where antibiotic resistance poses significant challenges.
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: